

# Application Notes and Protocols for the Total Synthesis of Kalimantacin A

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## Compound of Interest

Compound Name: *Kalimantacin A*

Cat. No.: *B15563436*

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This document provides a detailed overview and experimental protocols for the first total synthesis of **Kalimantacin A**, a potent antibiotic with significant activity against multidrug-resistant *Staphylococcus aureus*. The methodology described herein is based on the convergent and enantioselective approach developed by Davies et al., which allows for the flexible synthesis of **Kalimantacin A** and its analogues for structure-activity relationship (SAR) studies.<sup>[1][2][3][4]</sup>

**Kalimantacin A** is a complex natural product belonging to the family of hybrid polyketide-nonribosomal peptide-derived compounds.<sup>[1]</sup> Its unique structure, featuring three sequential  $\beta$ -branches, and its mode of action, inhibiting the FabI enzyme in bacterial fatty acid biosynthesis, make it a compelling target for synthetic chemists and drug discovery programs.

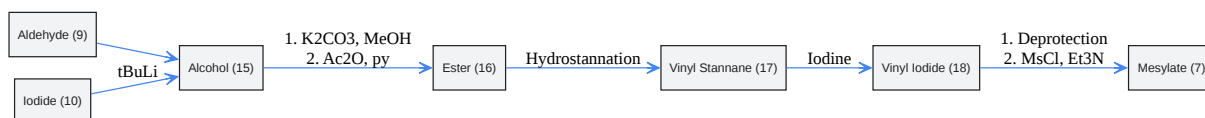
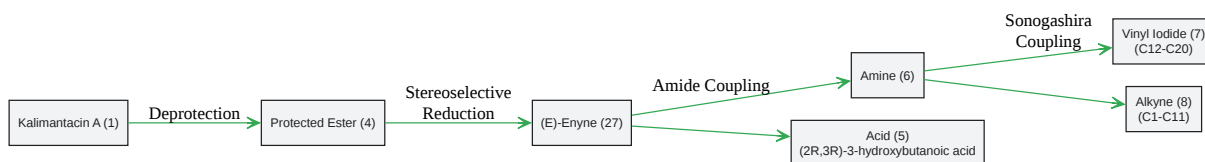
## Retrosynthetic Analysis and Strategy

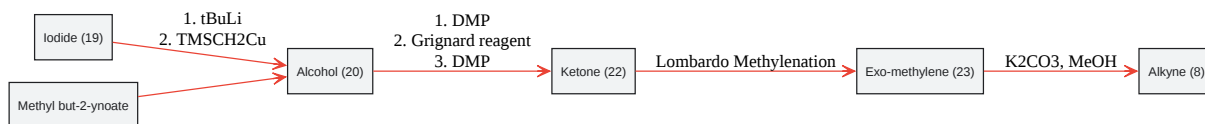
The total synthesis of **Kalimantacin A** was designed with a convergent strategy, dissecting the molecule into three key fragments of similar complexity. This approach facilitates the independent synthesis of each fragment, which are then coupled in the final stages of the synthesis. The retrosynthetic analysis is depicted below.

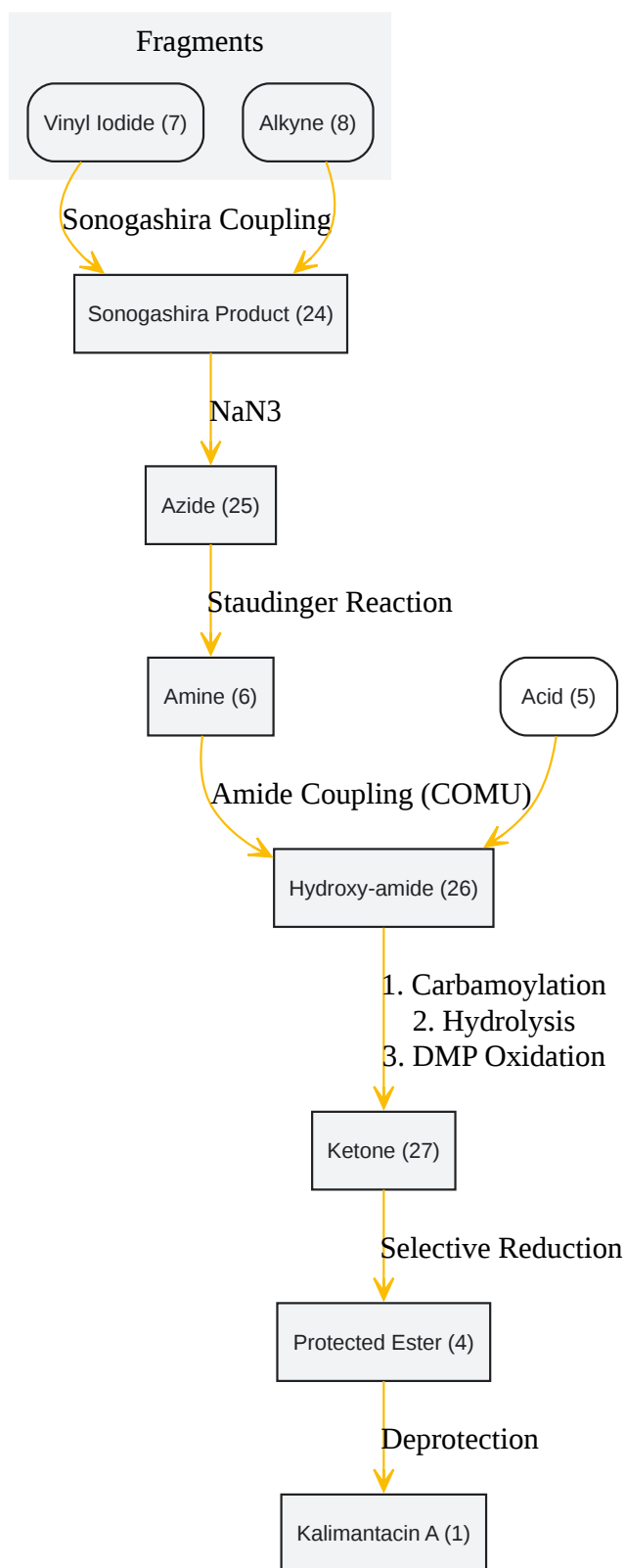
The key disconnections are at the C11-C12 bond and the amide bond, leading to three primary building blocks:

- Vinyl Iodide 7 (C12-C20 fragment)
- Alkyne 8 (C1-C11 fragment)
- (2R,3R)-3-Hydroxybutanoic Acid 5

The crucial steps for the assembly of the carbon skeleton involve a Sonogashira coupling to connect fragments 7 and 8, followed by an amide coupling to introduce the side chain derived from 5. A final key transformation is the stereoselective reduction of the resulting (E)-enyne to furnish the (E,Z)-diene present in the natural product.







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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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